N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide
Description
N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide is a Schiff base derivative featuring an anthracene moiety linked via an imine group to a cyclohexanecarboxamide. This structure combines the planar, aromatic anthracene system with the conformational flexibility of the cyclohexane ring, making it a candidate for applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C22H22N2O |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H22N2O/c25-22(16-8-2-1-3-9-16)24-23-15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h4-7,10-16H,1-3,8-9H2,(H,24,25)/b23-15+ |
InChI Key |
XTCJWEQVOXKXIK-HZHRSRAPSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide typically involves the condensation reaction between anthracene-9-carbaldehyde and cyclohexanecarboxamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is often stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide involves its interaction with specific molecular targets. The Schiff base linkage allows the compound to act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. Additionally, the anthracene moiety can intercalate into DNA, potentially disrupting cellular processes and exhibiting biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Anthracene-Based Moieties
(a) (2E)-2-(Anthracen-9-ylmethylidene)-N-tricyclodec-1-ylhydrazinecarboxamide (348101-62-2)
- Structural Features : Replaces the cyclohexane group with a bulky tricyclo[3.3.1.1³,⁷]decane substituent.
- No biological or physical property data are provided in .
(b) N-[(E)-Anthracen-9-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine
- Structural Features : Substitutes the cyclohexanecarboxamide with a 3,4-dimethyloxazole ring.
- Key Differences: The oxazole ring enhances electron-withdrawing properties, which may influence electronic transitions and reactivity. Single-crystal X-ray data () reveal a planar oxazole ring and non-coplanar anthracene-imine system, suggesting distinct packing behaviors .
Thiourea-Linked Cyclohexanecarboxamides
Anthraquinone and Oleamide Derivatives
- Examples :
- Structural Features: Anthraquinone (diketone) or fatty acid (oleamide) substituents instead of the imine-carboxamide system.
- Key Differences: Anthraquinone derivatives exhibit redox activity and are used in dye chemistry. Synthesis via DCC/DMAP coupling yields 24% (), lower than thiourea derivatives (45–77% in ) . Oleamide-linked analogues (e.g., Inh. 4) are explored as corrosion inhibitors due to hydrophobic alkyl chains .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
